molecular formula C14H18O4 B1325815 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid CAS No. 951893-16-6

5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B1325815
CAS No.: 951893-16-6
M. Wt: 250.29 g/mol
InChI Key: XHOFZJRRRZNVRJ-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature and Alternative Chemical Designations

The compound is systematically named 5-(4-ethoxyphenyl)-3-methyl-5-oxopentanoic acid under IUPAC rules. This nomenclature reflects:

  • A pentanoic acid backbone (five-carbon carboxylic acid)
  • A keto group at position 5
  • A methyl substituent at position 3
  • A 4-ethoxyphenyl group attached to the carbonyl carbon at position 5

Alternative designations include:

  • 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid (valeric acid variant)
  • β-Methyl-δ-oxo-4-ethoxyphenylpentanoic acid (descriptive positional notation)

The SMILES notation is CCOC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O , encoding the ethoxy group, aromatic ring, keto group, methyl branch, and carboxylic acid terminus.

Molecular Architecture Analysis: Functional Groups and Substituent Effects

The molecule contains three critical functional regions (Figure 1):

Region Structural Features Electronic Effects
4-Ethoxyphenyl group Ethoxy (-OCH₂CH₃) para-substituted on benzene Electron-donating ethoxy group enhances aromatic ring stability
β-Keto acid core Keto (C=O) at C5; carboxylic acid (-COOH) at C1 Keto-enol tautomerism possible; carboxylic acid enables salt formation
Methyl substituent -CH₃ at C3 Steric hindrance influences rotational flexibility of the pentanoic chain

Substituent interactions :

  • The ethoxy group’s electron-donating resonance (+M effect) stabilizes the adjacent keto group.
  • Methyl branching at C3 restricts conformational flexibility, favoring staggered configurations.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound are unavailable, structural analogs provide insights:

  • Related β-keto acids :

    • 3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid (CAS 5338-98-7) crystallizes in a monoclinic system with a dihedral angle of 112° between the keto and carboxylic groups.
    • 5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid (CAS 1713-02-6) exhibits a planar aromatic ring orthogonal to the aliphatic chain.
  • Conformational preferences :

    • Molecular dynamics simulations suggest the ethoxyphenyl group adopts a coplanar orientation with the keto group to maximize conjugation.
    • The methyl group at C3 induces a gauche conformation in the pentanoic chain, reducing steric clash.

Comparative Structural Analysis with Related β-Keto Acid Derivatives

Compound Key Structural Differences Impact on Properties
This compound Aromatic ethoxyphenyl group; methyl at C3 Enhanced UV absorbance (λₘₐₓ ~270 nm); reduced solubility in polar solvents
Levulinic acid (4-oxopentanoic acid) No aromatic or alkyl substituents Higher water solubility; lower thermal stability
3-Methyl-5-oxohexanoic acid Linear alkyl chain; methyl at C3 Increased lipophilicity; weaker keto-enol tautomerism

Notable trends :

  • Aromatic substituents (e.g., ethoxyphenyl) increase molecular rigidity and π-π stacking potential.
  • Branching (e.g., C3 methyl) disrupts crystalline packing, lowering melting points compared to linear analogs.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-18-12-6-4-11(5-7-12)13(15)8-10(2)9-14(16)17/h4-7,10H,3,8-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOFZJRRRZNVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and methyl acetoacetate.

    Condensation Reaction: The initial step involves a condensation reaction between 4-ethoxybenzaldehyde and methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Hydrolysis: The intermediate compound is then subjected to hydrolysis under acidic conditions to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted valeric acid derivatives with various functional groups.

Scientific Research Applications

5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is utilized in studies investigating the biological activity of related compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Substituents

The following table compares the target compound with structurally related analogs, highlighting differences in substituents, molecular weight, and properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities
5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid 951892-92-5 C₁₄H₁₈O₄ 262.29 g/mol 4-Ethoxyphenyl, Methyl Intermediate in synthesis
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid 874009-26-4 C₁₀H₁₁BrO₃S 291.16 g/mol 3-Bromo-2-thienyl Halogenated analog; potential electronic effects
5-((4-Methoxyphenyl)amino)-3,3-dimethyl-5-oxopentanoic acid 736970-68-6 C₁₄H₁₈NO₄ 265.29 g/mol 4-Methoxyphenylamino, Dimethyl Amide linkage; tautomerism observed
3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 500026-39-1 C₁₃H₁₄N₂O₄ 262.26 g/mol Oxadiazole ring Heterocyclic analog; enhanced metabolic stability
Key Observations:

Substituent Effects: The 4-ethoxyphenyl group in the target compound contributes to lipophilicity and may influence bioavailability compared to analogs like the methoxyphenylamino derivative (CAS: 736970-68-6), which has an amide linkage and dimethyl groups .

Heterocyclic Modifications :

  • The oxadiazole-containing analog (CAS: 500026-39-1) exhibits enhanced metabolic stability due to the aromatic heterocycle, contrasting with the ketone group in the target compound .

Biological Activity

5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid (CAS No. 951893-16-6) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and research findings, supported by data tables and case studies.

This compound is characterized by the following structural features:

  • Chemical Formula : C13H16O3
  • Molecular Weight : 220.27 g/mol
  • Functional Groups : Contains a ketone and an ethoxy-substituted phenyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanisms are still under investigation, but it is believed that the compound may modulate enzymatic activity through reversible binding, impacting cellular processes related to metabolism and signaling pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests demonstrated efficacy against several bacterial strains, suggesting potential as a therapeutic agent in treating infections.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Anticancer Activity

Research has also explored the anticancer potential of this compound. A study evaluated its effects on human cancer cell lines, revealing significant cytotoxicity.

Cell Line IC50 (µM) Effect Observed
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Cell cycle arrest at G2/M phase
A549 (lung cancer)40Inhibition of cell proliferation

Case Studies

  • Study on Antimicrobial Activity : A comprehensive study conducted by evaluated various derivatives of oxoacids, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency.
  • Evaluation of Anticancer Properties : In a study published in a peer-reviewed journal, the compound was tested against multiple cancer cell lines. The findings revealed that it could significantly reduce cell viability through apoptotic pathways, demonstrating its potential as an anticancer agent .

Toxicity Profile

The toxicity profile of this compound was assessed in various animal models. The LD50 values were found to be greater than 5000 mg/kg, indicating low acute toxicity. However, chronic exposure studies highlighted potential liver and kidney effects at higher doses .

Q & A

Q. What are the recommended synthetic routes for 5-(4-Ethoxyphenyl)-3-methyl-5-oxovaleric acid, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via ester intermediates followed by oxidation. For example, ethyl 5-(4-ethoxyphenyl)-3-methyl-5-oxovalerate can be oxidized using potassium permanganate (KMnO₄) in acidic conditions to yield the carboxylic acid derivative . Purification is critical: recrystallization in ethanol/water mixtures or silica gel chromatography (using ethyl acetate/hexane gradients) ensures high purity (>95%). Characterization via ¹H and ¹³C NMR spectroscopy confirms the absence of ester groups post-oxidation, while mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 279.1) .

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (400 MHz, DMSO-d₆): Aromatic protons (δ 6.8–7.2 ppm, doublets), ethoxy group (δ 1.3 ppm triplet for CH₃, δ 4.0 ppm quartet for OCH₂), and ketone proton (δ 3.1 ppm, multiplet) .
    • ¹³C NMR confirms the carboxylic acid carbon (δ ~170 ppm) and ketone (δ ~208 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) matches the theoretical mass (C₁₄H₁₈O₅, exact mass 278.1154) .
  • Purity Analysis: HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) at 254 nm; retention time ~8.2 min .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism in enzyme inhibition?

Methodological Answer:

  • Enzyme Kinetics: Conduct Michaelis-Menten assays with target enzymes (e.g., cyclooxygenase or lipoxygenase) to measure inhibition constants (Kᵢ). Use varying substrate concentrations and fixed inhibitor doses .
  • Molecular Docking: If X-ray crystallography data for the enzyme is available (e.g., PDB ID 5V5), use software like AutoDock Vina to model binding interactions. Focus on the ethoxyphenyl moiety’s hydrophobic interactions and the carboxylic acid’s hydrogen bonding .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (ΔG, ΔH) by titrating the compound into enzyme solutions .

Q. How can researchers design stability studies for this compound under varying experimental conditions?

Methodological Answer:

  • Accelerated Degradation Studies:
    • Thermal Stability: Incubate at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC .
    • Photostability: Expose to UV light (λ = 254 nm) for 24–72 hours; quantify decomposition products.
  • pH Stability: Dissolve in buffers (pH 2–10) and analyze by NMR/MS to detect hydrolysis or decarboxylation. The ethoxy group may hydrolyze to a phenol under strong acidic/basic conditions .

Q. What challenges arise in analyzing stereochemical outcomes during derivative synthesis?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers of reduced derivatives (e.g., 5-hydroxyvalerate) .
  • Circular Dichroism (CD): Compare CD spectra of synthetic derivatives with known standards to confirm stereochemistry .
  • Case Study Table:
DerivativeSynthetic RouteStereochemical ChallengeResolution Method
5-HydroxyvalerateNaBH₄ reduction of ketoneRacemization at C3Chiral HPLC (Chiralpak IB)
Ethyl esterEsterification with SOCl₂Retention of α-methyl configurationX-ray crystallography

Q. How can computational methods predict the compound’s environmental fate in long-term studies?

Methodological Answer:

  • QSAR Modeling: Use quantitative structure-activity relationship (QSAR) tools to estimate biodegradability (e.g., BIOWIN models) and bioaccumulation potential (logP ~2.5) .
  • Hydrolysis Simulation: Molecular dynamics (MD) in water at 298K (GROMACS software) predicts cleavage of the ethoxy group over 100-ns simulations .

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